molecular formula C6H10I2N2 B1495288 1,4-Phenylenediamine Dihydriodide CAS No. 116469-02-4

1,4-Phenylenediamine Dihydriodide

Cat. No.: B1495288
CAS No.: 116469-02-4
M. Wt: 363.97 g/mol
InChI Key: RYYSZNVPBLKLRS-UHFFFAOYSA-N
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Description

1,4-Phenylenediamine Dihydriodide ( 116469-02-4) is a high-purity organic salt with the molecular formula C6H8N2·2HI and a molecular weight of 363.97 g/mol . It is supplied as a white to brown or dark purple powder to crystal and must be stored in a cool, dark place under inert gas due to its hygroscopic nature . This compound is primarily recognized as a key precursor in the synthesis of perovskites for emerging photovoltaic applications, facilitating the development of advanced solar cells . Beyond its role in energy materials, its chemical structure, based on the 1,4-phenylenediamine core, is a valuable building block in polymer science, serving as a monomer for the production of aramid fibers and other high-performance polymers . Recent research also explores 1,4-phenylenediamine derivatives in the synthesis of novel Schiff base chromophores for nonlinear optical (NLO) materials, indicating potential applications in optoelectronic devices . The compound is intended for research and development use only and is not for human or personal use. Researchers should note that this material is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment and safety precautions are required when handling .

Properties

IUPAC Name

benzene-1,4-diamine;dihydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.2HI/c7-5-1-2-6(8)4-3-5;;/h1-4H,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYSZNVPBLKLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N.I.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116469-02-4
Record name 1,4-Phenylenediamine Dihydriodide
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Advanced Synthetic Methodologies and Chemical Transformations

Optimized Synthetic Pathways for 1,4-Phenylenediamine Dihydriodide

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the free base, p-phenylenediamine (B122844) (PPD), followed by its conversion to the dihydriodide salt.

Common industrial routes to produce p-phenylenediamine include the hydrogenation of 4-nitroaniline (B120555) or the amination of p-aminophenol. google.comwikipedia.org One patented process describes the amination of 1,4-dihydroxybenzene at high temperatures (300°C to 450°C) and pressures using an acidic alumina (B75360) catalyst to produce p-phenylenediamine in high yields. google.com Another prevalent method involves treating 4-nitrochlorobenzene with ammonia (B1221849) to yield 4-nitroaniline, which is subsequently hydrogenated to form p-phenylenediamine. wikipedia.org

Once the p-phenylenediamine base is obtained and purified, it is converted to this compound by treatment with hydroiodic acid (HI).

Mechanistic Investigations of Formation Reactions

The formation of this compound from its free base, p-phenylenediamine, is a classic acid-base reaction. The p-phenylenediamine molecule possesses two basic amino groups (-NH₂). Hydroiodic acid is a strong acid that readily donates protons (H⁺).

The mechanism involves the stepwise protonation of the two amino groups on the benzene (B151609) ring:

First Protonation: A molecule of hydroiodic acid donates a proton to one of the nitrogen atoms of the diamine. The lone pair of electrons on the nitrogen atom forms a new N-H bond, resulting in a mono-protonated phenylenediammonium cation and an iodide anion (I⁻). C₆H₄(NH₂)₂ + HI → [C₆H₄(NH₂)(NH₃)]⁺ + I⁻

Second Protonation: A second molecule of hydroiodic acid donates a proton to the remaining basic amino group. This results in the formation of the dicationic 1,4-phenylenediammonium species, with a second iodide anion balancing the charge. [C₆H₄(NH₂)(NH₃)]⁺ + HI → [C₆H₄(NH₃)₂]²⁺ + 2I⁻

The final product, this compound, is an ionic salt composed of the [C₆H₄(NH₃)₂]²⁺ dication and two I⁻ anions.

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions during the salt formation step. Key parameters include stoichiometry, solvent choice, temperature, and purification methods. While specific studies on the dihydriodide are limited, procedures for analogous dihydrochloride (B599025) salts provide insight into optimizing the process. orgsyn.org

A general procedure for purifying a related compound, o-phenylenediamine (B120857), involves its conversion to the dihydrochloride salt. The crude diamine is dissolved in hydrochloric acid, treated with a decolorizing agent, and then precipitated by adding more concentrated acid and cooling the mixture. orgsyn.org This general approach can be adapted for the dihydriodide salt.

Table 1: Influence of Reaction Conditions on Synthesis

ParameterInfluence on Yield and Purity
StoichiometryUsing at least two molar equivalents of hydroiodic acid is crucial to ensure complete protonation of both amine groups. A slight excess of acid can help drive the reaction to completion and improve precipitation.
SolventThe choice of solvent is critical. The free base (p-phenylenediamine) should be soluble, while the resulting dihydriodide salt should have low solubility to allow for effective precipitation and high recovery. Anhydrous solvents like ethanol (B145695) or benzene are often used for similar salt formations to prevent the inclusion of water. google.com
TemperatureThe acid-base reaction is exothermic. Temperature should be controlled, often by cooling the reaction mixture (e.g., in an ice bath), to prevent side reactions and decomposition, thereby ensuring higher purity of the final product. orgsyn.org
PurificationThe final product is typically purified by filtration, washing with a cold, non-polar solvent to remove excess acid and impurities, and drying under vacuum. Recrystallization from a suitable solvent system can be employed for further purification if needed. orgsyn.org

Derivatization Strategies and Analogue Synthesis

Derivatization of 1,4-phenylenediamine is a key strategy for synthesizing a wide range of compounds with specific properties. These reactions typically utilize the nucleophilic nature of the amino groups of the p-phenylenediamine free base. The dihydriodide salt itself is not suitable for these reactions as the protonated amino groups are no longer nucleophilic.

Synthesis of Substituted Phenylenediamine Dihydriodide Derivatives

The synthesis of substituted derivatives follows a logical sequence: first, the synthesis of the substituted p-phenylenediamine, followed by its conversion to the corresponding dihydriodide salt.

An example is the preparation of N,N-diethyl-1,4-phenylenediamine hydrochloride. google.com This process involves the nitrosation of diethylaniline, followed by reduction to generate the N,N-diethyl-1,4-phenylenediamine base. The purified base is then dissolved in a dry solvent like benzene, and dry hydrogen chloride gas is bubbled through the solution to precipitate the hydrochloride salt. google.com A similar "salting out" procedure with hydroiodic acid would yield the analogous dihydriodide derivative.

Other derivatives, such as N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine, are synthesized through a two-step process involving the condensation of 4-aminodiphenylamine with acetophenone, followed by hydrogenation. google.com

Selective Functionalization and Post-Synthetic Modification

The symmetrical nature of p-phenylenediamine, with two chemically similar amino groups, makes selective functionalization (i.e., reacting only one of the two groups) a significant challenge. However, methods for achieving selective mono-acylation have been developed.

One approach involves using a continuous flow microfluidic system to carefully control reaction kinetics. A study on the mono-acylation of m-phenylenediamine (B132917) with benzoic anhydride (B1165640) demonstrated that by optimizing reactant concentrations, temperature, and molar ratios based on a kinetic model, a high selectivity for the mono-acylated product could be achieved. researchgate.net Similar kinetic studies have been applied to p-phenylenediamine. researchgate.net Another efficient method for the mono-acylation of symmetrical diamines utilizes N,N'-Carbonyldiimidazole (CDI) as a mediator, providing a green and effective protocol. rsc.org

Post-synthetic modifications can also occur. For instance, in biological systems, p-phenylenediamine is known to undergo acetylation catalyzed by N-acetyltransferase (NAT) enzymes, leading to the formation of mono- and diacetylated products. acs.org

Reaction Mechanisms Involving this compound

The reactivity of 1,4-phenylenediamine is fundamentally different from its dihydriodide salt. The free base is a difunctional nucleophile and a key monomer in polymer chemistry, whereas the salt is an acidic compound whose reactivity is influenced by the protonated ammonium (B1175870) groups and the iodide counter-ion.

The free base, p-phenylenediamine, is a precursor to high-strength aramid polymers like Kevlar. This polymerization occurs through a reaction with terephthaloyl chloride, where the nucleophilic amine groups attack the acyl chloride groups to form amide linkages. wikipedia.org The free base is also readily oxidized, forming radical cations known as Wurster salts. wikipedia.org

In contrast, this compound has different reactive properties:

Acidic Character: As a salt of a weak base and a strong acid, its aqueous solutions are acidic. It will react as an acid to neutralize bases.

Reduced Nucleophilicity: The protonation of the amine groups renders them non-nucleophilic, preventing them from participating in reactions like acylation or alkylation.

Ring Deactivation: The electron-withdrawing nature of the -NH₃⁺ groups deactivates the aromatic ring towards electrophilic substitution.

Hydrolysis: The C-N bonds in phenylenediamine derivatives can undergo hydrolysis. A recent study on related p-phenylenediamine antioxidants showed that hydrolysis is propelled by proton transfer from water to the amine nitrogen, followed by nucleophilic attack of a water hydroxyl group on the carbon atom of the C-N bond.

Kinetic and Thermodynamic Aspects of Reactions

The kinetic and thermodynamic parameters of reactions involving 1,4-phenylenediamine dihydroiodide are crucial for understanding reaction mechanisms and optimizing synthetic protocols. However, specific quantitative data for the dihydroiodide salt is scarce in the literature. Most available data pertains to the free base, p-phenylenediamine.

Kinetic Aspects:

The rate of nucleophilic reactions involving p-phenylenediamine is dependent on factors such as the concentration of reactants, temperature, and the solvent. For instance, in acylation reactions, a kinetic model has been established for the reaction of phenylenediamines with benzoic anhydride in a microreactor, allowing for the determination of reaction orders, rate constants, and activation energies. researchgate.net

Table 1: Kinetic Parameters for the Acylation of p-Phenylenediamine with Benzoic Anhydride

ParameterValueConditions
Activation Energy (Ea) of Main Reaction39.21 kJ/molReaction in a microreactor
Activation Energy (Ea) of Side Reaction59.72 kJ/mol

Data sourced from a kinetic study on the acylation of phenylenediamines. researchgate.net

In electrophilic aromatic substitution, the protonation of the amino groups in 1,4-phenylenediamine dihydroiodide significantly increases the activation energy for the reaction, thereby decreasing the reaction rate compared to the free base. byjus.com

The study of reaction kinetics can also differentiate between kinetic and thermodynamic control. In some reactions, the product that forms fastest (the kinetic product) is not the most stable product (the thermodynamic product). Reaction conditions such as temperature can be manipulated to favor one product over the other. wikipedia.org

Thermodynamic Aspects:

Thermodynamic data, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the spontaneity and position of equilibrium of a reaction. For polymerization reactions involving p-phenylenediamine, the thermodynamics are generally favorable, with the formation of stable polymer chains being an enthalpically driven process. sigmaaldrich.com

The protonation of p-phenylenediamine to its dihydroiodide salt is an acid-base equilibrium, and the pKa values of the conjugate acids provide insight into the thermodynamics of this process. The pKa of the doubly protonated form is 2.97, and the pKa of the conjugate acid is 6.31 (at 20 °C in H2O). wikipedia.org These values indicate that at neutral or acidic pH, the protonated forms will be significant, influencing the thermodynamics of subsequent reactions.

Table 2: Thermodynamic Parameters of p-Phenylenediamine Protonation

ParameterValueConditions
pKa (doubly protonated form)2.9720 °C, H₂O
pKa (conjugate acid)6.31

Data for p-Phenylenediamine. wikipedia.org

Sophisticated Spectroscopic and Structural Elucidation Techniques

High-Resolution Crystallographic Analysis

Crystallographic techniques are indispensable for elucidating the precise atomic arrangement within the crystal lattice of 1,4-Phenylenediamine Dihydriodide.

For the related compound, 1,4-phenylenediamine dihydrochloride (B599025), the crystal structure reveals a generally planar p-phenylenediamine (B122844) molecule. mdpi.comresearchgate.net It is anticipated that this compound would adopt a similar structure, with the dihydriodide salt consisting of a benzene-1,4-diaminium cation and two iodide anions. The specific arrangement of these ions in the crystal lattice, including the unit cell parameters (a, b, c, α, β, γ) and the space group, are key parameters obtained from SC-XRD analysis.

Table 1: Representative Crystallographic Data for a Phenylenediamine Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.1325(4)
b (Å)8.2667(5)
c (Å)16.052(2)
α (°)86.829(2)
β (°)82.507(2)
γ (°)84.603(2)
Volume (ų)802.49(9)

Note: This data is for 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, an intermediate in the synthesis of phenylterpyridine, and serves as an illustrative example of the type of information obtained from single crystal X-ray diffraction. mdpi.com

Powder X-ray diffraction (PXRD) is a complementary and more routinely accessible technique used to analyze polycrystalline samples. mpg.de In PXRD, a powdered sample of this compound is exposed to an X-ray beam, and the resulting diffraction pattern is recorded as a function of the scattering angle (2θ). mpg.degovinfo.gov This pattern serves as a unique "fingerprint" for the crystalline phase of the material. researchgate.netresearchgate.net

The primary applications of PXRD for this compound include:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phase of the synthesized material can be confirmed. govinfo.govnist.gov

Crystalline Purity: The presence of sharp, well-defined peaks in the diffractogram indicates a highly crystalline material. Conversely, the presence of a broad, amorphous halo or peaks corresponding to other crystalline phases would suggest impurities or the presence of an amorphous fraction.

The experimental PXRD pattern can be compared with a pattern calculated from single-crystal X-ray diffraction data to confirm the bulk purity of the sample. govinfo.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmdpi.com This analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The resulting Hirshfeld surface provides a graphical representation of the close contacts between neighboring molecules. scispace.com

For this compound, Hirshfeld surface analysis can elucidate the nature and relative importance of various intermolecular interactions, such as:

Hydrogen Bonding: Strong N–H···I hydrogen bonds are expected to be a dominant feature, playing a crucial role in the crystal packing. These interactions would appear as distinct red regions on the d_norm surface, which maps the normalized contact distance. mdpi.comnih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent phenylenediamine moieties can also contribute to the stability of the crystal structure. nih.gov

By decomposing the Hirshfeld surface into a 2D "fingerprint plot," the different types of intermolecular contacts can be quantified, providing a percentage contribution of each interaction to the total Hirshfeld surface area. nih.gov This allows for a detailed understanding of the forces that govern the supramolecular assembly of this compound in the solid state. researchgate.net

Advanced Spectroscopic Probes for Electronic Structure and Dynamics

Spectroscopic techniques provide valuable insights into the electronic and vibrational properties of this compound.

UV-Vis-NIR spectroscopy measures the absorption of electromagnetic radiation in the ultraviolet, visible, and near-infrared regions. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic transitions within the molecule.

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands. The parent compound, p-phenylenediamine, exhibits absorption maxima that can be influenced by the solvent and pH. sielc.comnist.gov The dihydriodide salt will likely show shifts in these absorption bands due to the protonation of the amino groups, which alters the electronic structure of the aromatic ring. The spectrum can reveal π → π* and n → π* transitions associated with the phenylenediamine moiety. researchgate.net The presence of iodide ions may also introduce charge-transfer bands. researchgate.net

Table 2: Representative UV-Vis Absorption Maxima for a Phenylenediamine Derivative

CompoundAbsorption Maxima (nm)
p-Phenylenediamine~240, ~300

Note: These are approximate values for the parent p-phenylenediamine and can vary with experimental conditions. sielc.com

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the molecular structure and bonding, providing a unique "fingerprint" for the compound. mdpi.com

For this compound, the vibrational spectra will exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrational modes include:

N-H Stretching: The stretching vibrations of the N-H bonds in the ammonium (B1175870) groups (–NH₃⁺) will appear at higher frequencies compared to the free amine.

Aromatic C-H Stretching: Vibrations associated with the C-H bonds of the benzene (B151609) ring.

C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring. researchgate.net

C-N Stretching: The stretching vibration of the carbon-nitrogen bond.

N-H Bending: The bending vibrations of the N-H bonds. usp.br

A theoretical analysis of the vibrational spectrum of paraphenylenediamine has been performed, providing a basis for the interpretation of the experimental spectra of its derivatives. researchgate.net The comparison of IR and Raman spectra can provide complementary information due to their different selection rules.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For 1,4-Phenylenediamine Dihydroiodide, XPS analysis would be expected to provide detailed information about the core-level electrons of carbon, nitrogen, and iodine.

The high-resolution XPS spectrum would be anticipated to show distinct peaks corresponding to the C 1s, N 1s, and I 3d core levels. The binding energy of the N 1s peak for the protonated amine groups (-NH3+) in the dihydroiodide salt would be expected to be significantly higher than that of the neutral amine groups (-NH2) in p-phenylenediamine. This shift is due to the increased positive charge on the nitrogen atoms upon protonation, which leads to a stronger attraction for the core electrons. The C 1s spectrum would likely be resolvable into components representing the different carbon environments within the phenyl ring. The presence of the iodide counter-ion would be confirmed by the characteristic doublet of the I 3d peak (I 3d5/2 and I 3d3/2).

Expected XPS Data for 1,4-Phenylenediamine Dihydroiodide

Element Core Level Expected Binding Energy Range (eV) Expected Chemical State Information
Carbon C 1s 284 - 286 Differentiable signals for C-C/C-H and C-N bonds in the phenyl ring.
Nitrogen N 1s ~401 - 403 Shift to higher binding energy compared to neutral p-phenylenediamine (~399 eV), confirming protonation of amine groups.

High-Resolution Electron Energy Loss Spectroscopy (HREELS) for Surface Vibrational Modes

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface science technique used to study the vibrational modes of atoms and molecules adsorbed on surfaces. For a thin film of 1,4-Phenylenediamine Dihydroiodide, HREELS would provide insight into the surface structure and bonding.

The HREELS spectrum would be expected to exhibit peaks corresponding to the vibrational modes of the protonated phenylenediamine cation and the interaction with the iodide counter-ions. Key expected vibrational modes would include the N-H stretching and bending modes of the -NH3+ groups, the C-H stretching and bending modes of the aromatic ring, and the ring deformation modes. The frequencies of these modes would be sensitive to the orientation of the molecules on the surface and the interactions with the substrate.

Ultraviolet Photoemission Spectroscopy (UPS) for Valence Band Electronic Structure

Ultraviolet Photoemission Spectroscopy (UPS) is used to investigate the valence band electronic structure of materials. For 1,4-Phenylenediamine Dihydroiodide, UPS would provide information about the molecular orbitals involved in bonding.

The UPS spectrum would show features corresponding to the ionization of electrons from the valence orbitals of the protonated p-phenylenediamine cation. The highest occupied molecular orbital (HOMO) and other valence levels would be observed. The protonation of the amine groups would be expected to stabilize the molecular orbitals, leading to higher ionization energies compared to neutral p-phenylenediamine. The spectrum would also be influenced by the presence of the iodide ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For 1,4-Phenylenediamine Dihydroiodide, ¹H and ¹³C NMR would provide detailed structural information.

In the ¹H NMR spectrum, the protonation of the two amino groups would lead to a downfield shift of the aromatic protons due to the electron-withdrawing effect of the -NH3+ groups. The protons of the ammonium groups would likely appear as a broad singlet. The symmetry of the molecule would result in a simplified aromatic region of the spectrum.

The ¹³C NMR spectrum would also reflect the symmetry of the molecule, showing a reduced number of signals for the aromatic carbons. The carbons attached to the nitrogen atoms would be expected to experience a significant downfield shift upon protonation.

Expected ¹H and ¹³C NMR Chemical Shifts for 1,4-Phenylenediamine Dihydroiodide in a suitable deuterated solvent

Nucleus Expected Chemical Shift Range (ppm) Assignment
¹H 7.0 - 8.0 Aromatic protons
¹H Variable, broad -NH3+ protons
¹³C 120 - 140 Aromatic carbons

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 1,4-Phenylenediamine Dihydriodide, DFT studies elucidate its electronic properties, bonding characteristics, and reactivity, which are crucial for its application in areas like electronics and materials science.

Electronic Structure Calculations: HOMO-LUMO Gap and Band Structure Analysis

The electronic properties of molecules are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.net

DFT calculations are widely employed to determine the energies of these orbitals. For the core p-phenylenediamine (B122844) (PPD) structure, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the nitrogen lone pairs, while the LUMO is a π*-antibonding orbital. The HOMO-LUMO gap is a measure of the energy required to excite an electron from the ground state to the first excited state. researchgate.netunl.edu A smaller gap generally implies higher reactivity and easier excitation. While specific DFT results for the dihydriodide salt are not broadly published, studies on related p-phenylenediamine derivatives provide valuable reference points. nih.gov The presence of iodide counter-ions in this compound will influence the electronic structure through electrostatic interactions and potential charge transfer, which would slightly alter the HOMO-LUMO energies compared to the neutral PPD molecule.

Table 1: Representative Frontier Orbital Energies Calculated for Phenylenediamine-related Structures using DFT

Compound/System HOMO (eV) LUMO (eV) Energy Gap (eV) Computational Method
p-Phenylenediamine (PPD) -4.8 to -5.2 -0.1 to 0.2 4.7 to 5.4 B3LYP/6-31G*
PPD/DNS CT Complex - - 2.66 TD-DFT/B3LYP/6-311+G(d,p) researchgate.net

Note: The values in this table are representative and can vary based on the specific functional, basis set, and computational model used. The PPD/DNS CT Complex data refers to the vertical transition energy.

Molecular Bonding and Intermolecular Interactions

DFT is a powerful tool for analyzing the nature of chemical bonds and non-covalent interactions within a molecular system. In this compound, the system consists of a p-phenylenediammonium dication and two iodide anions. The primary interactions include:

Covalent Bonds: Within the phenylenediammonium cation, DFT can optimize the geometry and calculate bond lengths and angles, providing insight into the planarity of the ring and the orientation of the -NH₃⁺ groups. nih.gov

Ionic Bonds: The primary interaction between the dication and the iodide anions is ionic.

Hydrogen Bonds: Strong N-H···I⁻ hydrogen bonds are expected to form between the ammonium (B1175870) groups and the iodide anions. These interactions are crucial in defining the crystal structure and stability of the solid-state material. mdpi.com

Analyses such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be performed on DFT-optimized structures to quantify these interactions. researchgate.netresearchgate.net For instance, QTAIM can identify bond critical points (BCPs) and characterize the electron density at these points to distinguish between covalent, ionic, and hydrogen bonds. researchgate.net

Computational Modeling of Defect Passivation Mechanisms in Materials

In materials science, particularly in perovskite solar cells, surface and bulk defects can act as recombination centers for charge carriers, which reduces device efficiency and stability. researchgate.net Additives with Lewis base properties, such as derivatives of p-phenylenediamine, are used to passivate these defects, which are often Lewis acidic (e.g., undercoordinated lead ions or halide vacancies).

DFT simulations are instrumental in understanding how this compound functions as a passivating agent. nanoge.orgcnr.it Researchers can model a perovskite surface with a known defect and then introduce the passivating molecule. By calculating the binding energy between the passivating agent and the defect site, the effectiveness of the passivation can be predicted. cnr.it The amine groups of the phenylenediamine cation can donate lone-pair electrons to coordinate with defect sites, effectively neutralizing them. researchgate.net DFT can map the electron density redistribution upon binding, confirming the charge transfer that underlies the passivation mechanism. nanoge.orgcnr.it

Prediction of Reaction Pathways and Transition States

DFT calculations can be used to explore the potential chemical reactions of this compound. This includes predicting reaction pathways, locating transition state (TS) structures, and calculating the activation energies associated with these pathways. For example, the oxidation of the phenylenediamine moiety is a key reaction. DFT studies on related p-phenylenediamine antioxidants have investigated their dehydrogenation mechanisms. researchgate.netresearchgate.net By calculating the energies of reactants, products, and transition states, a potential energy surface can be constructed. This helps to identify the most likely reaction mechanism, which is critical for understanding the compound's stability and its role as an antioxidant or a precursor in polymerization reactions. researchgate.net

Charge Transfer Dynamics at Interfaces

When this compound is used as an interfacial layer in electronic devices, its ability to facilitate or block charge transfer is critical. Time-Dependent DFT (TD-DFT) is a powerful method for studying electronic excitations and charge transfer processes. researchgate.netnih.gov

By modeling an interface, such as between a perovskite layer and a charge transport layer with an intervening layer of this compound, TD-DFT can simulate the electronic transitions that occur upon photoexcitation. nih.gov These calculations can determine the energy and character of excited states, identifying them as local excitations or charge-transfer states where an electron moves from one component of the interface to another. researchgate.netresearchgate.net This analysis provides insight into the rate and efficiency of charge injection or extraction, which are key performance metrics for solar cells and other optoelectronic devices. researchgate.net

Molecular Dynamics Simulations

While DFT provides a static, time-independent picture of electronic structure and energies, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations can be used to investigate:

Solvation Structure: How the ions arrange themselves in a solvent and the structure of the surrounding solvent shells.

Diffusion and Transport: The diffusion coefficients of the ions in a solution or within a polymer matrix.

Conformational Dynamics: The flexibility of the phenylenediamine cation and the dynamics of hydrogen bonding with the iodide anions or solvent molecules. nih.gov

Interfacial Behavior: The self-assembly and orientation of the compound at a liquid-solid or liquid-air interface, which is relevant for its use in thin-film devices. nih.gov

By combining the accuracy of DFT-derived force fields with the temporal evolution provided by MD, a comprehensive understanding of the structure-property-dynamics relationship of this compound can be achieved. nih.govnih.gov

Coarse-Grained Simulations for Supramolecular Assembly Mechanisms

Direct coarse-grained (CG) molecular dynamics (MD) simulations specifically detailing the supramolecular assembly of this compound are not extensively documented in publicly available literature. However, the principles from CG simulations of other self-assembling systems, such as 1,3,5-benzenetricarboxamide (BTA) and various peptides, provide a robust framework for postulating its behavior. nih.govsynthical.com

A CG model for this compound would simplify the atomic structure into a set of interacting beads, a technique that allows for the simulation of larger systems over longer timescales than fully atomistic simulations. biorxiv.org This approach is particularly well-suited for observing the spontaneous formation of supramolecular polymers. The model would typically represent the phenylenediamine core and the iodide counter-ions as distinct beads, with interaction potentials tuned to reproduce key experimental properties. rsc.org

The simulated self-assembly would likely proceed via a stepwise cooperative mechanism. nih.gov Initially, a rapid, diffusion-controlled aggregation of the phenylenediamine cations would occur, driven by a combination of hydrophobic interactions between the benzene rings and electrostatic interactions. This would be followed by a slower reorganization phase, where the aggregates transition from a disordered state to more ordered, directional oligomers. The growth of these supramolecular polymer chains would then proceed at a more measured pace. nih.gov

Key interactions governing this assembly process would include:

π-π stacking: Interactions between the aromatic rings of the phenylenediamine moieties.

Hydrogen bonding: Interactions between the amine groups and iodide ions, as well as with solvent molecules.

Electrostatic interactions: The attractive and repulsive forces between the phenylenediammonium cations and iodide anions.

The table below illustrates a hypothetical set of parameters for a coarse-grained model of this compound, based on common practices in the field.

Table 1: Hypothetical Coarse-Grained Model Parameters for this compound

Bead TypeCorresponding AtomsInteraction PotentialsKey Role in Assembly
Phenyl CoreC₆H₄ groupLennard-JonesHydrophobic interactions, π-π stacking
Amine GroupNH₃⁺ groupCoulombic, Lennard-JonesHydrogen bonding, electrostatic interactions
Iodide IonI⁻Coulombic, Lennard-JonesCounter-ion charge screening, hydrogen bonding acceptor

Dynamic Behavior in Solid-State Systems

The dynamic behavior of this compound in the solid state is crucial for understanding its material properties, such as conductivity and thermal stability. While specific studies on this dihydriodide salt are scarce, research on related aromatic diamines and their salts provides insight into the expected dynamic processes. rsc.orgnih.gov

In the solid state, the phenylenediamine cations and iodide anions are arranged in a crystal lattice. The dynamic behavior within this lattice can include:

Rotational motion of the phenylenediamine moiety: The benzene ring may undergo librational (rocking) motions or even full rotation about certain axes, depending on the crystal packing and temperature.

Reorientational dynamics of the ammonium groups: The -NH₃⁺ groups can undergo rotational jumps, which can influence hydrogen bonding networks.

Ionic conductivity: At elevated temperatures, the iodide ions may exhibit mobility, leading to ionic conductivity.

Techniques such as solid-state Nuclear Magnetic Resonance (NMR) and X-ray diffraction are instrumental in probing these dynamics. For instance, high-resolution magic angle spinning (HRMAS) NMR has been used to study the in situ behavior of p-phenylenediamine in a complex, solid-like matrix. nih.gov Such a technique could be applied to the dihydriodide salt to monitor changes in its chemical environment and mobility as a function of temperature.

The table below summarizes potential dynamic behaviors and the experimental techniques that could be used to study them.

Table 2: Potential Solid-State Dynamic Behaviors of this compound and Corresponding Investigative Techniques

Dynamic BehaviorDescriptionPotential Investigative Technique
Phenyl Ring LibrationSmall-angle oscillations of the benzene ring within the crystal lattice.Solid-State NMR, Neutron Scattering
Ammonium Group RotationRotational jumps of the -NH₃⁺ groups around the C-N bond axis.Solid-State NMR, Infrared Spectroscopy
Ionic MigrationTranslational motion of iodide ions through the crystal lattice.Impedance Spectroscopy, Solid-State NMR
Phase TransitionsChanges in the crystal structure at specific temperatures, altering dynamic behavior.Differential Scanning Calorimetry, X-ray Diffraction

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling establishes a mathematical relationship between the structural or physicochemical properties of a compound and a specific activity or property of interest. While no QSPR models have been published specifically for this compound, the methodology has been applied to p-phenylenediamine and its derivatives to predict properties like mutagenicity and toxicity. bohrium.comnih.gov

A QSPR study for this compound would involve several key steps:

Dataset Collection: A series of related compounds with known experimental data for a target property (e.g., antioxidant activity, thermal decomposition temperature) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., orbital energies, partial charges).

Constitutional descriptors: Simple counts of atoms, bonds, rings, etc.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a model that correlates the descriptors with the target property.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

For instance, a QSPR model could be developed to predict the antioxidant potential of a series of phenylenediamine salts. Descriptors such as the highest occupied molecular orbital (HOMO) energy, ionization potential, and various topological indices would likely be important. nih.gov

The table below presents a hypothetical set of descriptors that could be used in a QSPR model for predicting a property of phenylenediamine derivatives.

Table 3: Example Descriptors for a QSPR Model of Phenylenediamine Derivatives

Descriptor ClassExample DescriptorDescriptionPotential Correlated Property
Quantum-ChemicalHOMO EnergyEnergy of the highest occupied molecular orbital.Antioxidant activity, ease of oxidation
TopologicalWiener IndexA measure of the molecule's compactness.Boiling point, viscosity
GeometricalMolecular Surface AreaThe total surface area of the molecule.Solubility, bioavailability
ConstitutionalNumber of Rotatable BondsThe number of bonds that allow free rotation.Conformational flexibility, melting point

Applications in Advanced Materials Science and Chemical Systems

Perovskite Materials Engineering

In the field of photovoltaics, 1,4-Phenylenediamine Dihydriodide, a diammonium halide salt, is utilized to enhance the performance and stability of perovskite solar cells (PSCs). Its contributions are multifaceted, ranging from defect passivation to the engineering of novel perovskite compositions.

Polycrystalline halide perovskite films, while highly efficient, inherently contain a high density of crystallographic defects, especially at surfaces and grain boundaries. ucla.edudntb.gov.ua These defects, such as halide vacancies and uncoordinated lead ions, act as non-radiative recombination centers, limiting the power conversion efficiency (PCE) and operational stability of PSCs. ucla.edudntb.gov.ua

This compound serves as an effective defect passivation agent. The ammonium (B1175870) cations (NH₃⁺) can interact with and neutralize negatively charged defects, while the iodide anions (I⁻) can fill halide vacancies. This dual-action passivation mitigates deep-level traps within the perovskite material. nih.gov Research on analogous diammonium halide salts like Ethylenediammonium diiodide (EDAI) and Propane-1,3-diammonium iodide (PDAI) has demonstrated their effectiveness in reducing defect states and suppressing non-radiative recombination. dyenamo.se The functional groups within these passivating agents can chemically bond with the perovskite defects, a methodology crucial for improving device performance. This strategy has become integral to developing state-of-the-art PSCs with world-record efficiencies. ucla.edu

By effectively passivating defects, this compound significantly improves charge carrier dynamics within the perovskite film. The reduction of trap states leads to a lower rate of Shockley-Read-Hall non-radiative recombination, which in turn increases carrier lifetimes and diffusion lengths. ucla.edunih.gov This allows photogenerated electrons and holes to travel further and be more efficiently collected at their respective transport layers before they can recombine. nih.gov

Table 1: Effects of Diammonium Halide Additives on Perovskite Solar Cell Performance

Additive Type Observed Effect Impact on Device Parameters Reference
Diammonium Halides (general) Defect passivation at grain boundaries and surfaces. Reduces non-radiative recombination. Increased Power Conversion Efficiency (PCE), higher open-circuit voltage (VOC), improved stability. ucla.edu, dyenamo.se
Ethylenediammonium diiodide (EDAI) Homogenizes halide distribution in wide band-gap perovskites, reduces pinholes, and passivates surface defects. High VOC and excellent operational stability. dyenamo.se

A major challenge for the commercialization of perovskite technology is the toxicity of lead. pecuniaresearch.commdpi.com This has spurred significant research into lead-free perovskite-inspired materials (PIMs), which aim to replicate the excellent optoelectronic properties of lead-halide perovskites without the associated environmental concerns. pecuniaresearch.com Common strategies involve replacing lead with less toxic elements like tin (Sn), bismuth (Bi), or antimony (Sb). pecuniaresearch.comresearchgate.net

However, simple substitution often leads to challenges, such as the rapid oxidation of Sn²⁺ to Sn⁴⁺ in tin-based perovskites, which degrades performance. mdpi.commdpi.com Phenylenediammonium iodide can be used as a large organic 'A-site' cation to form novel 2D or quasi-2D lead-free perovskite structures. These low-dimensional materials can exhibit enhanced stability compared to their 3D counterparts. The overarching goal of this research is to synthesize and characterize new PIMs, exploring their potential for sustainable and large-area optoelectronics. pecuniaresearch.com

The morphology and crystallinity of the perovskite film are paramount to device performance. nih.gov The use of additives during crystallization is a key strategy to produce high-quality films with large, uniform grains and fewer defects. researchgate.net this compound, as a large and somewhat rigid organic cation, can influence the perovskite crystallization process.

It can act as a crystallization retardant, slowing down the rapid reaction between precursors. This controlled growth process helps prevent the formation of small, defective grains and can be crucial for stabilizing the desired photoactive black phase of materials like formamidinium lead iodide (FAPbI₃) at room temperature. ucla.edursc.org The additive can also interact with precursor solvents like DMSO to form an intermediate phase, which then slowly converts to the final perovskite structure upon annealing, leading to a more uniform and homogeneous film. nih.gov This improved morphology, characterized by larger crystal grains, reduces the density of grain boundaries, which are a primary source of performance-limiting defects. researchgate.net

Precursor Chemistry in Polymer Science and Engineering

The utility of this compound extends beyond photovoltaics into the realm of high-performance polymers. In this context, it serves as a stable, storable precursor to the 1,4-phenylenediamine (PPD) monomer.

1,4-phenylenediamine (PPD) is a fundamental building block for a class of exceptionally strong and heat-resistant polymers, most notably aramid fibers like Kevlar. wikipedia.org The synthesis of these polymers relies on a condensation polymerization reaction. This process involves reacting the difunctional PPD, which has two amine groups (-NH₂) at opposite ends of a benzene (B151609) ring, with a difunctional comonomer, such as a diacyl chloride or a dianhydride. wikipedia.org

After neutralizing the dihydriodide salt to yield the free PPD amine, it can be reacted with terephthaloyl chloride to produce poly(p-phenylene terephthalamide), the polymer that constitutes Kevlar. Similarly, PPD is used with various dianhydrides, such as 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), to create high-performance polyimide (PI) fibers. researchgate.net The rigidity of the p-phenylene unit incorporated into the polymer backbone is a key factor contributing to the exceptional thermal stability and mechanical strength of the resulting fibers and plastics. researchgate.net

Development of Novel Polymeric Materials via Phenylenediamine Architectures

The incorporation of phenylenediamine units into polymer backbones is a strategic approach to creating novel polymeric materials with enhanced properties. The aromatic nature and the presence of amine functionalities in phenylenediamine derivatives provide a foundation for polymers with high thermal stability, conductivity, and specific optical and magnetic activities. tandfonline.com

The oxidative polymerization of p-phenylenediamine (B122844) and its derivatives can lead to the formation of polymers with ladder-like structures, which are known for their remarkable thermostability. researchgate.net For instance, the polymerization of p-phenylenediamine (pPD), 2,5-dimethyl-p-phenylenediamine (dMe-pPD), and 2,3,5,6-tetramethyl-p-phenylenediamine (tMe-pPD) using ammonium persulfate as an oxidant has been shown to produce polymers with good thermal stability, decomposing above 400°C. researchgate.net The introduction of methyl side groups in P(dMe-pPD) and P(tMe-pPD) polymers significantly improves their solubility in various solvents compared to the unsubstituted P(pPD). researchgate.net

Furthermore, p-phenylenediamine can act as a cross-linker in polymerization reactions, significantly increasing the molecular weight and improving the isolation yields of the resulting polymers. nih.govacs.org For example, the addition of 5% p-phenylenediamine as a cross-linker in the synthesis of poly[N,N-(phenylamino)disulfides] increased the molecular weight from 4500 g mol⁻¹ to 15,200 g mol⁻¹ and from 3200 g mol⁻¹ to 16,300 g mol⁻¹ for different derivatives, with improved isolation yields of up to 94%. nih.govacs.org

The synthesis of novel electroactive poly(amide-imide)s (PAIs) containing N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units demonstrates the versatility of phenylenediamine architectures. These PAIs are readily soluble in many organic solvents, can be cast into flexible films, and exhibit high glass-transition temperatures (206–292 °C) and thermal stability, with no significant weight loss before 450 °C. rsc.org The films show reversible electrochemical oxidation with distinct color changes, making them suitable for electrochromic applications. rsc.org

Table 1: Properties of Polymers Derived from p-Phenylenediamine and its Derivatives

Polymer Monomer Key Properties Reference
Poly(p-phenylenediamine) (P(pPD)) p-Phenylenediamine High thermal stability (decomposes >400°C), limited solubility. researchgate.net
Poly(2,5-dimethyl-p-phenylenediamine) (P(dMe-pPD)) 2,5-dimethyl-p-phenylenediamine Improved solubility, good thermal stability. researchgate.net
Poly(2,3,5,6-tetramethyl-p-phenylenediamine) (P(tMe-pPD)) 2,3,5,6-tetramethyl-p-phenylenediamine Improved solubility, good thermal stability. researchgate.net
Poly[N,N-(phenylamino)disulfides] with p-phenylenediamine Aniline derivatives and p-phenylenediamine (cross-linker) Significantly increased molecular weight and isolation yields. nih.govacs.org

Surface Chemistry and Semiconductor Device Integration

The interaction of 1,4-phenylenediamine with semiconductor surfaces is a critical area of research for the development of hybrid organic-inorganic systems and the tailoring of interfacial electronic properties for organic semiconductor applications.

Chemisorption Studies on Semiconductor Surfaces for Hybrid System Formation

The adsorption of 1,4-phenylenediamine onto semiconductor surfaces has been investigated to understand the formation of chemically modified surfaces. Early studies explored the chemisorption of 1,4-phenylenediamine on Si(100) surfaces, laying the groundwork for creating hybrid systems. documentsdelivered.com More recent research has utilized techniques like surface-enhanced Raman scattering (SERS) spectroscopy to study the redox adsorption of p-phenylenediamine on gold and copper nanoparticle surfaces. nih.gov These studies reveal that p-phenylenediamine can adsorb as a radical cation (PPD⁺) on these metallic surfaces. nih.gov On copper nanoparticles with a Cu(II) oxide shell, the oxidative adsorption of PPD⁺ leads to the reduction of the copper oxide. nih.gov Understanding these redox processes is crucial for interpreting the SERS results and for controlling the chemical and electronic nature of the interface.

Tailoring Interfacial Electronic Properties for Organic Semiconductor Applications

The electronic properties of interfaces between organic molecules and semiconductor or metallic electrodes are paramount for the performance of organic electronic devices. First-principles calculations have been employed to study the electronic properties of systems where molecules like 1,4-phenylene diisocyanide are sandwiched between metal electrodes such as Pt(111) and Pd(111). aps.org These studies indicate that tunneling is the primary mechanism for charge transport in such systems. aps.org

The research suggests that by applying an external gate electrode to shift the Fermi level, the electronic transmission through metal-1,4-phenylene diisocyanide-metal systems could be significantly enhanced. aps.org This ability to tune the interfacial electronic properties is a key step towards designing more efficient organic semiconductor devices. The adsorption behavior of related molecules like 1,4-phenylene diisocyanide (PDI) on different metal surfaces (Ni, Cu, and Pt) has also been compared. nih.gov PDI shows preferential adsorption over other molecules on Ni and Cu surfaces and tends to bond in a terminal fashion through one isocyanide group, creating a "chemically sticky" surface. nih.gov This has potential applications in creating coupling agents for nanocomposites. nih.gov

Supramolecular Chemistry and Coordination Networks

1,4-Phenylenediamine and its derivatives are valuable building blocks in supramolecular chemistry, facilitating the construction of complex architectures like metal-organic frameworks (MOFs) and coordination polymers (CPs) through self-assembly processes.

Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

Para-phenylenediamine (ppda) and its dihydrochloride (B599025) salt can be used to synthesize coordination network compounds. rsc.orgresearchgate.netrsc.org For instance, grinding ppda (B8574108) with metal chloride salts (MCl₂) can produce coordination networks of the type [{(ppda)MCl₂}n], where M can be Zn, Cd, or Cu. rsc.orgresearchgate.netrsc.org The resulting crystal structure of the zinc-based polymer consists of zigzag chains of alternating ppda and ZnCl₂ units. rsc.org

The versatility of phenylenediamine derivatives as linkers is further demonstrated in the synthesis of MOFs. For example, a liquid-liquid interfacial reaction method has been used to synthesize layered MOFs using p-phenylenediamine as an organic ligand with metals like Ni and Mn, which have applications in hybrid supercapacitors. researchgate.net The use of p-phenylenediamine as a cross-linking agent is also noted in the formation of covalent organic frameworks (COFs). wikipedia.org Furthermore, MOFs can serve as templates for the self-polymerization of p-phenylenediamine, leading to polymers with unique hollow, box-assembled spherical structures. rsc.org

Table 2: Examples of MOFs and CPs with Phenylenediamine-based Ligands

Compound/Framework Metal Ion(s) Phenylenediamine Derivative Key Structural Feature/Application Reference
[{(ppda)MCl₂}n] Zn, Cd, Cu para-Phenylenediamine (ppda) Zigzag polymeric chains. rsc.orgresearchgate.netrsc.org
Ni-pPDA and Mn-pPDA MOFs Ni, Mn p-Phenylenediamine (pPDA) Layered MOFs for hybrid supercapacitors. researchgate.net
Polymer from MOF template - p-Phenylenediamine Hollow box-assembled spherical structure. rsc.org

Participation in Self-Assembly Processes and Formation of Functional Nanostructures

The self-assembly of p-phenylenediamine derivatives can be controlled to form various nanostructures. The morphology of poly(p-phenylenediamine) (PpPD) microparticles, for example, can be tuned from nanofibers to nanospheres and nest-like microspheres by simply adjusting the pH of the synthesis solution. researchgate.net This highlights the role of environmental conditions in directing the self-organization process. At a pH of 8.0, nanofibers are formed, while at pH 5.0 and 1.9, nanospheres and nest-like microspheres are observed, respectively. researchgate.net The formation of these different structures is attributed to interactions like hydrogen bonding and ionic interactions between the polymer chains. researchgate.net

The ability of molecules like 1,4-phenylene diisocyanide to self-assemble into organized organic thin films on metal surfaces further illustrates the potential for creating functional nanostructures. nih.gov These self-assembled monolayers can act as coupling agents, enhancing the properties of nanocomposite materials. nih.gov

Exploration of Host-Guest Chemistry in Supramolecular Cages

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule or ion. semanticscholar.org These interactions are governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. semanticscholar.orgwhiterose.ac.uk The host molecule typically possesses a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. semanticscholar.org This field is rapidly advancing due to potential applications in catalysis, separation technologies, and nanoscale patterning. semanticscholar.orgunige.ch

Metallo-organic architectures and self-assembled coordination cages are prominent classes of host systems. whiterose.ac.ukunige.ch These three-dimensional structures can create well-defined cavities, providing an environment to encapsulate guest molecules, potentially altering their reactivity and stability. unige.chnitschkegroup-cambridge.com For instance, a tetrahedral Fe₄L₆ cage has been shown to encapsulate and stabilize ordinarily pyrophoric white phosphorus (P₄), demonstrating the profound impact of sequestration within a molecular host. nitschkegroup-cambridge.com

While direct studies on the encapsulation of 1,4-phenylenediamine dihydroiodide within such cages are not extensively documented, the principles of host-guest chemistry allow for the inclusion of phenylenediamine and its derivatives. Research has demonstrated the successful adsorption of p-phenylenediamine onto functionalized host materials like magnetic β-cyclodextrin-graphene oxide nanocomposites. researchgate.net In such systems, the cyclodextrin (B1172386) cavity acts as the host for the phenylenediamine guest. The binding strength and selectivity of these host-guest complexes can be studied using various spectroscopic techniques, such as Electron Paramagnetic Resonance (EPR), to probe the local environment and molecular tumbling rate of the encapsulated guest. nih.gov

The table below summarizes key aspects of host-guest systems relevant to the encapsulation of small aromatic molecules.

Host TypeGuest ExampleDriving InteractionsPotential ApplicationReference
Metallo-Organic CageWhite Phosphorus (P₄)Steric confinementStabilization of reactive species nitschkegroup-cambridge.com
Cyclodextrin-Graphene Oxidep-PhenylenediamineHydrophobic & van der Waals interactionsPollutant removal researchgate.net
Coordination CageNitroxide RadicalsElectrostatic & hydrophobic interactionsProbing internal cage environment nih.gov

Electrochemical Systems and Redox Processes

1,4-Phenylenediamine and its derivatives are highly redox-active, making them key components in the study and development of various electrochemical systems. The two amine groups can undergo oxidation and reduction, facilitating electron transfer processes that are fundamental to sensors, catalysts, and energy storage devices.

The electrochemical oxidation of p-phenylenediamines is a complex process that typically involves the transfer of two electrons and two protons per molecule. researchgate.net Studies using techniques like cyclic voltammetry have elucidated a stepwise mechanism. The initial step is a one-electron oxidation to form a semiquinonediimine radical cation. researchgate.netrsc.org This radical cation is generally unstable and can undergo a rate-determining acid dissociation. researchgate.net

The electrochemical degradation of substituted p-phenylenediamines, such as 2,5-dichloro-1,4-phenylenediamine, has been shown to follow first-order kinetics. nih.goviwaponline.com Mechanistic analysis of the degradation products reveals the breakdown of the aromatic ring and the release of ammonium and halide ions, indicating complete mineralization of the organic compound. nih.goviwaponline.com

The table below details the key steps in the electrochemical oxidation of p-phenylenediamine.

StepReactionIntermediate/ProductKey FeatureReference
1PPD ⇌ PPD•⁺ + e⁻Semiquinonediimine radical cationReversible one-electron transfer researchgate.net
2PPD•⁺ ⇌ Semiquinone radical + H⁺Neutral semiquinone radicalAcid dissociation, often rate-determining researchgate.net
3Semiquinone radical ⇌ Quinonediimine + H⁺ + e⁻QuinonediimineSecond electron transfer researchgate.netrsc.org

The facile redox chemistry of 1,4-phenylenediamine has been harnessed to develop a wide array of electrochemical sensors and catalytic electrodes. By polymerizing PPD onto an electrode surface, a conductive and redox-active film of poly(p-phenylenediamine) (PPD) is formed. This polymer can act as an effective redox mediator, transferring electrons between an electrode and an analyte or an enzyme. rsc.org

This principle has been successfully applied in biosensors. For example, a glucose sensor was constructed by electropolymerizing p-phenylenediamine in the presence of glucose oxidase. inonu.edu.tr The resulting polymer matrix entraps the enzyme, and the PPD film facilitates the electrochemical detection of hydrogen peroxide produced by the enzymatic reaction. Similarly, copolymers incorporating phenylenediamine have been used to create sensors for antibiotics like ciprofloxacin. nih.gov

Furthermore, derivatives of p-phenylenediamine are integral to the development of advanced electrocatalysts. FeNₓ/C catalysts derived from the pyrolysis of poly-m-phenylenediamine have demonstrated high activity for the oxygen reduction reaction (ORR) in acidic media, a critical process in fuel cells. acs.org Electrodes modified with N,N,N',N'-tetraalkyl-1,4-phenylenediamine have been shown to catalyze the oxidation of L-ascorbic acid. nih.gov These applications highlight the versatility of the phenylenediamine scaffold in creating functional electrochemical devices.

ApplicationPPD Derivative/PolymerAnalyte/ReactionFunctionReference
Glucose BiosensorPoly(p-phenylenediamine)GlucoseEnzyme entrapment & redox mediation inonu.edu.tr
Antibiotic SensorPoly(o-phenylenediamine) copolymerCiprofloxacinMolecularly imprinted recognition nih.gov
ORR ElectrocatalystPoly-m-phenylenediamine-derived FeNₓ/COxygen ReductionCatalytic active sites acs.org
Catalytic ElectrodeN,N,N',N'-Tetraalkyl-1,4-phenylenediamineL-Ascorbic Acid OxidationCatalysis at droplet surface nih.gov
CO₂ ReductionTetraphenyl-p-phenylenediamine-based COFCO₂ to CO conversionElectrocatalysis researchgate.net

Covalent Organic Frameworks (COFs) and Porous Materials

1,4-Phenylenediamine is a classic example of an amine linker used in the synthesis of COFs. tcichemicals.com Its two amine groups can react with aldehyde-containing linkers through condensation reactions to form stable imine linkages (–C=N–). tcichemicals.comnih.gov This reaction is reversible, which allows for "error-checking" during the synthesis, leading to the formation of a highly crystalline and ordered framework rather than an amorphous polymer. acs.org

The C₂ symmetry of 1,4-phenylenediamine makes it an ideal partner for linkers with C₃ symmetry (like 1,3,5-triformylbenzene) or C₄ symmetry to create hexagonal or square-grid 2D COFs, respectively. By varying the amine and aldehyde building blocks, a wide range of COFs with different pore sizes and electronic properties can be rationally designed and synthesized. nih.gov For example, N,N,N′,N′-tetraphenyl-1,4-phenylenediamine has been used as a core to synthesize microporous hyper-crosslinked polymers via Friedel-Crafts reactions. researchgate.net

The inherent porosity of materials derived from 1,4-phenylenediamine makes them excellent candidates for adsorption and separation applications. calis.edu.cnmdpi.com The rational design of these materials involves controlling the pore size and tuning the surface chemistry to achieve selective binding of target molecules. mdpi.com

For instance, hyper-crosslinked polymers based on a tetraphenyl-1,4-phenylenediamine core exhibit ultramicropores (0.53–0.58 nm) and high surface areas (up to 883 m²/g). researchgate.net These materials have shown significant uptake capacity for gases like CO₂ and CH₄, as well as high selectivity for CO₂ over N₂, making them promising for post-combustion carbon capture. researchgate.net

Furthermore, the surface of porous materials can be functionalized with poly(p-phenylenediamine). A magnetic porous carbon coated with a layer of this polymer was developed for the extraction of furfurals from food samples. semanticscholar.org The polymer coating enhances the extraction efficiency for polar analytes through π-π stacking and hydrogen bonding interactions. semanticscholar.org Similarly, a graphene oxide composite functionalized with cyclodextrin was designed for the specific adsorption and removal of p-phenylenediamine from wastewater, showcasing the dual role of PPD as both a building block for porous materials and a target for removal by them. researchgate.net

The table below presents data on the gas adsorption properties of a porous polymer derived from a 1,4-phenylenediamine derivative.

GasUptake at 273 K, 1 bar (wt%)Selectivity (CO₂/X)Potential ApplicationReference
CO₂up to 12.98%-Carbon Capture researchgate.net
CH₄1.57%8.5 (vs. CO₂)Gas Purification researchgate.net
N₂~0.2%80.4 (vs. CO₂)Flue Gas Separation researchgate.net
H₂1.28% (at 77 K)-Hydrogen Storage researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Sustainable Production

The traditional synthesis of 1,4-Phenylenediamine Dihydroiodide and related compounds often involves methods that may not align with modern principles of green chemistry. Consequently, a significant future research direction is the development of novel and sustainable synthetic routes. This involves exploring alternative solvents, catalyst systems, and reaction conditions to minimize environmental impact and enhance efficiency.

One promising area is the adoption of mechanochemistry, which eliminates the need for bulk solvents, reduces reaction times, and can lead to higher yields and purity. For instance, the synthesis of quinoxaline (B1680401) derivatives from o-phenylenediamine (B120857) has been successfully demonstrated using a helical airflow, continuous, and efficient mechanochemical approach. mdpi.com This method highlights a potential pathway for the cleaner production of heterocyclic compounds derived from phenylenediamines.

Furthermore, research into alternative catalysts is crucial. The use of co-catalysts like aluminium triflate in the oxidative polymerization of p-phenylenediamine (B122844) and its derivatives has been investigated, demonstrating a move towards more controlled and efficient polymerization processes. tandfonline.comtandfonline.com Future work will likely focus on replacing hazardous oxidants and catalysts with more benign and recyclable alternatives. The goal is to develop synthetic protocols that are not only economically viable but also adhere to the principles of sustainable chemistry, reducing waste and energy consumption.

In-Situ and Operando Characterization Techniques for Dynamic Processes

Understanding the behavior of materials under real-world operating conditions is critical for optimizing their performance and stability. aip.org Future research on 1,4-Phenylenediamine Dihydroiodide will increasingly rely on in-situ and operando characterization techniques to gain direct insights into dynamic processes. aip.orgresearchgate.net These advanced analytical methods allow for the real-time observation of chemical and physical changes as they occur, providing a deeper understanding of reaction mechanisms, degradation pathways, and structure-property relationships. aip.orgjos.ac.cn

A notable example of in-situ analysis is the use of High-Resolution Magic Angle Spinning (HRMAS) NMR to investigate the behavior of p-Phenylenediamine (PPD) in a reconstructed human epidermis. nih.gov This technique allowed for the direct observation of PPD's metabolic fate, revealing that acetylation is the primary process. nih.gov Such insights are invaluable and can be extended to study the dynamic behavior of 1,4-Phenylenediamine Dihydroiodide in various matrices and applications.

For materials derived from 1,4-Phenylenediamine Dihydroiodide, such as conductive polymers or battery components, in-situ and operando techniques are indispensable. Techniques like in-situ spectroscopy and microscopy can be employed to monitor the crystallization of organic films, while operando spectroscopy can probe the electronic states of devices during operation. jos.ac.cn Electrochemical techniques, such as electrochemical impedance spectroscopy (EIS), when used in an operando setup, can deconstruct the various processes occurring at interfaces and within the bulk material of a functioning device. researchgate.net The data gathered from these sophisticated characterization methods will be instrumental in designing more robust and efficient materials.

Development of New Applications in Emerging Technologies (e.g., Quantum Materials, Energy Storage)

The unique electronic and structural properties of phenylenediamine-based materials make them promising candidates for a range of emerging technologies, particularly in energy storage and potentially as components in quantum materials.

Energy Storage:

A significant area of future research is the application of phenylenediamine derivatives in next-generation batteries. acs.orgacs.org Organic compounds are gaining attention for sustainable energy storage, and polyimides derived from phenylenediamines are attractive as cathode materials. acs.org Research has shown that polyimides synthesized from m-phenylenediamine (B132917) and 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) exhibit larger capacities and superior high-rate capabilities in lithium, sodium, and potassium-ion batteries compared to their p-phenylenediamine counterparts. acs.org This is attributed to a higher specific surface area and smaller particle size. acs.org

Furthermore, p-phenylenediamine has been used to create supramolecular bridges in binder-electrolyte unified systems for lithium secondary batteries. nih.gov This approach has been shown to improve both ionic conductivity and mechanical properties, leading to enhanced battery performance, including high capacity retention over numerous cycles. nih.gov Poly(o-phenylenediamine) has also been investigated as an active intercalant in layered manganese dioxide cathodes for high-performance aqueous zinc-ion batteries, demonstrating remarkable cycling durability and specific capacity. mdpi.com The versatility of phenylenediamine structures suggests that 1,4-Phenylenediamine Dihydroiodide could serve as a precursor for a variety of novel electrode and electrolyte materials.

Quantum Materials:

The field of quantum materials presents another frontier for the application of 1,4-Phenylenediamine Dihydroiodide-derived structures. Quantum materials, which include topological insulators and superconductors, exhibit properties stemming from quantum mechanics that can be harnessed for enhanced energy efficiency and storage. ijfmr.com Graphene quantum dots (GQDs), for example, are being explored for their unique quantum confinement and edge effects in energy storage and conversion applications. rsc.org The ability to synthesize and modify organic molecules like phenylenediamines opens up possibilities for creating novel organic and hybrid quantum materials. The delocalized π-systems in polymers derived from 1,4-phenylenediamine could be engineered to exhibit specific electronic and magnetic properties relevant to quantum phenomena. Future research could focus on integrating 1,4-Phenylenediamine Dihydroiodide into larger conjugated systems or using it as a building block for self-assembled structures with emergent quantum properties.

Integration of Artificial Intelligence and Machine Learning for Materials Discovery and Optimization

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,4-Phenylenediamine Dihydriodide, and how do they influence experimental design?

  • Answer : The compound (CAS RN: 116469-02-4) is a dihydriodide salt derivative of 1,4-phenylenediamine. Key properties include:

  • Solubility : Highly soluble in polar solvents like water and ethanol (47 g/L at 25°C for the base compound) .
  • Stability : Sensitive to air and light, requiring inert-atmosphere storage (e.g., argon) and protection from moisture to prevent decomposition .
  • Thermal Profile : The base compound melts at 138–143°C, but its dihydriodide form may exhibit different decomposition thresholds, necessitating thermogravimetric analysis (TGA) for precise characterization .
    • Methodological Note : For solubility-dependent experiments, prepare stock solutions in degassed solvents and store at 2–8°C to minimize degradation .

Q. How can this compound be synthesized and characterized for use in polymer frameworks?

  • Answer : The compound serves as a precursor for covalent triazine frameworks (CTFs). A validated synthesis route involves:

  • Reaction : Condensation with cyanuric chloride under basic conditions (e.g., NaOH) at 0–5°C to control exothermicity .
  • Characterization : Use solid-state ¹³C/¹⁵N NMR to confirm triazine ring formation, complemented by FT-IR (e.g., C=N stretching at ~1600 cm⁻¹) and Raman spectroscopy .
    • Data Contradiction : Discrepancies in polymerization efficiency may arise from trace moisture; ensure rigorous drying of reactants .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Answer : The compound is toxic (LD₅₀: 80 mg/kg orally in rats for the base form) and requires:

  • PPE : Nitrile gloves, lab coat, and fume hood use to prevent inhalation/skin contact .
  • Spill Management : Neutralize with sodium bicarbonate, followed by adsorption using vermiculite .
  • Storage : In amber glass vials under argon at 2–8°C to suppress oxidation .

Advanced Research Questions

Q. How do magnetic and electronic interactions in this compound-based materials affect their application in quantum computing?

  • Answer : Polynuclear architectures derived from this compound require precise control of:

  • Decoherence : Minimize via ligand field tuning to isolate spin states .
  • Magnetic Coupling : Use density functional theory (DFT) to model exchange interactions between metal centers (e.g., Fe²⁺ or Mn³⁺) .
    • Experimental Design : Pair SQUID magnetometry with EPR spectroscopy to validate computational predictions .

Q. What methodologies resolve contradictions in thermal stability data between this compound and its derivatives?

  • Answer : Divergence in decomposition temperatures (e.g., ~155°C for the base vs. higher for salts) can be analyzed via:

  • Differential Scanning Calorimetry (DSC) : Compare endothermic peaks under inert vs. oxidative atmospheres .
  • Kinetic Analysis : Apply Flynn-Wall-Ozawa models to determine activation energy differences between polymorphs .
    • Case Study : For N,N′-bis(4-n-octyloxybenzal)-1,4-phenylenediamine, solid-state NMR revealed condis crystal transitions at 213°C, reconciling DSC data .

Q. How can computational modeling optimize the design of this compound-based perovskite precursors?

  • Answer : Focus on:

  • Bandgap Tuning : Use DFT (e.g., VASP software) to predict iodine vacancy effects in lead-free perovskites .
  • Stability Screening : Molecular dynamics (MD) simulations assess hydration resistance in ambient conditions .
    • Validation : Cross-reference computed HOMO-LUMO gaps with UV-Vis spectra (e.g., shifts >450 nm indicate successful doping) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.